Cas no 1493-01-2 (fluorodiiodomethane)

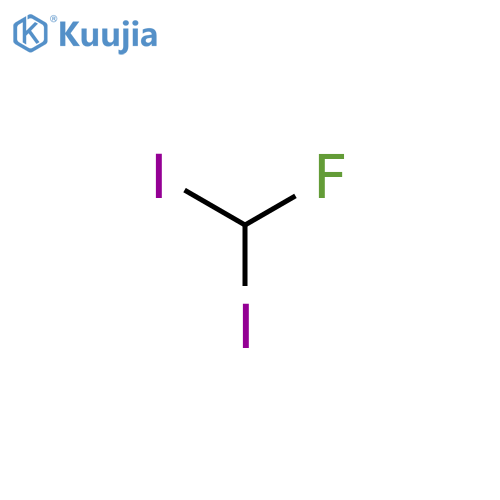

fluorodiiodomethane structure

商品名:fluorodiiodomethane

fluorodiiodomethane 化学的及び物理的性質

名前と識別子

-

- fluoro(diiodo)methane

- methane, fluorodiiodo-

- LogP

- DIIODO FLURO METHANE

- Fluorodiiodomethane

- Diiodofluoromethane

- PS-17857

- Dijod-fluor-methan

- SCHEMBL407872

- MFCD22054638

- EN300-82987

- DTXSID70473843

- AT33342

- 1493-01-2

- A934966

- Methane, fluorodiiodo- (6CI,8CI,9CI)

- fluorodiiodomethane

-

- MDL: MFCD22054638

- インチ: InChI=1S/CHFI2/c2-1(3)4/h1H

- InChIKey: RIHYOLCRHKZJPJ-UHFFFAOYSA-N

- ほほえんだ: C(F)(I)I

計算された属性

- せいみつぶんしりょう: 285.81423

- どういたいしつりょう: 285.81517g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 13.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 3.229

- ゆうかいてん: -35--31 ºC

- ふってん: 134 ºC

- フラッシュポイント: 43 ºC

- PSA: 0

fluorodiiodomethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1232047-250MG |

fluoro(diiodo)methane |

1493-01-2 | 97% | 250mg |

$320 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1232047-10G |

fluoro(diiodo)methane |

1493-01-2 | 97% | 10g |

$3225 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1232047-500MG |

fluoro(diiodo)methane |

1493-01-2 | 97% | 500mg |

$450 | 2024-07-21 | |

| Enamine | EN300-82987-5g |

fluorodiiodomethane |

1493-01-2 | 95% | 5g |

$5719.0 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1232047-5g |

fluoro(diiodo)methane |

1493-01-2 | 97% | 5g |

$1935 | 2025-02-22 | |

| Enamine | EN300-82987-10g |

fluorodiiodomethane |

1493-01-2 | 95% | 10g |

$8480.0 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1232047-100mg |

fluoro(diiodo)methane |

1493-01-2 | 97% | 100mg |

$200 | 2024-07-21 | |

| Enamine | EN300-82987-1.0g |

fluorodiiodomethane |

1493-01-2 | 95% | 1.0g |

$2186.0 | 2023-02-11 | |

| eNovation Chemicals LLC | Y1232047-1G |

fluoro(diiodo)methane |

1493-01-2 | 97% | 1g |

$645 | 2024-07-21 | |

| Enamine | EN300-82987-10.0g |

fluorodiiodomethane |

1493-01-2 | 95% | 10.0g |

$7213.0 | 2023-02-11 |

1493-01-2 (fluorodiiodomethane) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1493-01-2)Fluorodiiodomethane

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):188.0/251.0/376.0/1128.0/1880.0